Fmoc-3-Pal-OH

Catalog No.
S726296
CAS No.
175453-07-3
M.F
C23H20N2O4
M. Wt
388.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-3-Pal-OH

CAS Number

175453-07-3

Product Name

Fmoc-3-Pal-OH

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-pyridin-3-ylpropanoic acid

Molecular Formula

C23H20N2O4

Molecular Weight

388.4 g/mol

InChI

InChI=1S/C23H20N2O4/c26-22(27)21(12-15-6-5-11-24-13-15)25-23(28)29-14-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20/h1-11,13,20-21H,12,14H2,(H,25,28)(H,26,27)/t21-/m0/s1

InChI Key

JQLPMTXRCLXOJO-NRFANRHFSA-N

SMILES

Array

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CN=CC=C4)C(=O)O

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CN=CC=C4)C(=O)O

Fmoc-3-Pal-OH (CAS 175453-07-3), chemically defined as (S)-N-Fmoc-(3-Pyridyl)alanine, is a highly specialized unnatural amino acid derivative utilized in advanced solid-phase peptide synthesis (SPPS) and supramolecular chemistry [1]. As a structural analog of phenylalanine, it features a nitrogen atom at the 3-position of the aromatic ring, introducing a distinct protonation-deprotonation equilibrium with a pKa that is highly responsive to physiological pH shifts [2]. In procurement contexts, this compound is primarily selected to replace standard hydrophobic residues (such as phenylalanine or tyrosine) when a workflow requires enhanced aqueous solubility, pH-triggered conformational switching, or precise metal-coordination capabilities without sacrificing the steric bulk required for receptor pocket binding [3].

Generic substitution of Fmoc-3-Pal-OH with natural Fmoc-Phe-OH or its regioisomers (Fmoc-2-Pal-OH and Fmoc-4-Pal-OH) routinely fails due to the strict geometric and electronic requirements of target applications [1]. Replacing 3-Pal with standard phenylalanine eliminates the pH-responsive molecular switch, leading to uncontrolled gelation in hydrogels and poor aqueous solubility of the resulting peptide sequences[2]. Furthermore, substituting with the 4-pyridyl isomer shifts the nitrogen vector to the para position, which drastically alters the dipole moment, increases hydrophilicity beyond optimal ranges for certain receptor interactions, and forces linear rather than angular metal coordination in supramolecular assemblies, fundamentally changing the end-product architecture [3].

pH-Triggered Gelation and Solubility Control vs. Standard Phenylalanine

In the development of ultrashort peptide hydrogels, the incorporation of Fmoc-3-Pal-OH provides a defined protonation-deprotonation equilibrium that regulates supramolecular self-assembly [1]. While classical Fmoc-Phe-OH derivatives (such as Fmoc-FF) suffer from uncontrolled gelation and limited aqueous solubility across physiological conditions, Fmoc-3-Pal-OH acts as a molecular switch, enabling controlled in situ hydrogelation and enhanced solubility under mildly acidic conditions [1].

Evidence DimensionGelation control and aqueous solubility
Target Compound DataFmoc-3-Pal-OH enables pH-triggered, controlled in situ hydrogelation
Comparator Or BaselineFmoc-Phe-OH derivatives exhibit uncontrolled gelation and poor physiological solubility
Quantified DifferenceProvides an active molecular switch for structural collapse/assembly based on pH
ConditionsPhysiological to acidic pH transition in aqueous media

Buyers formulating injectable biomaterials or drug delivery systems must select Fmoc-3-Pal-OH to achieve precise, stimuli-responsive gelation that standard phenylalanine cannot provide.

Hydrophilicity and Tissue Retention Profiling vs. Regioisomers

For radiolabeled somatostatin antagonists, the exact position of the pyridyl nitrogen significantly impacts the pharmacokinetic profile. Substitution with 3-pyridylalanine yields a specific hydrophilicity (logD = -2.5 ± 0.1) that sits optimally between the 2-Pal (logD = -2.3 ± 0.1) and 4-Pal (logD = -2.6 ± 0.1) isomers [1]. Crucially, the 3-Pal derivative demonstrates uniquely high stability in renal tissue, with over 60% of the peptide remaining intact 1 hour post-injection, a retention profile not observed with standard tyrosine or 2-Pal substitutions[1].

Evidence DimensionHydrophilicity (logD) and tissue stability
Target Compound Data3-Pal: logD = -2.5 ± 0.1; >60% intact in renal tissue at 1h
Comparator Or Baseline2-Pal: logD = -2.3 ± 0.1; 4-Pal: logD = -2.6 ± 0.1
Quantified Difference0.2 to 0.3 logD variance; superior localized metabolic stability
ConditionsIn vivo distribution and chromatographic analysis of kidney homogenates

Selecting the 3-Pal isomer over 2-Pal or 4-Pal is critical for developers of radiopharmaceuticals requiring prolonged, stable retention in specific target tissues.

Receptor Binding Affinity Maintenance vs. 2-Pyridylalanine

When engineering receptor antagonists, modifying the aromatic ring can often degrade binding affinity. However, incorporating 3-pyridylalanine maintains excellent receptor recognition. In SST2 antagonist models, the 3-Pal derivative achieved a KD of 0.15 ± 0.01 nM, outperforming the L-2-Pal derivative (KD = 0.18 ± 0.02 nM) [1]. Furthermore, chirality and nitrogen positioning are strictly linked; the D-2-Pal derivative completely loses binding affinity, proving that the 3-position nitrogen is optimal for balancing enhanced polarity with the steric requirements of the hydrophobic binding pocket [1].

Evidence DimensionReceptor dissociation constant (KD)
Target Compound Data3-Pal derivative KD = 0.15 ± 0.01 nM
Comparator Or BaselineL-2-Pal derivative KD = 0.18 ± 0.02 nM; D-2-Pal = total loss of binding
Quantified Difference16.6% improvement in binding affinity over the L-2-Pal isomer
ConditionsSaturation binding studies on SST2 receptors

Procurement teams sourcing precursors for high-affinity peptide antagonists should prioritize Fmoc-3-Pal-OH to safely increase peptide polarity without sacrificing target binding strength.

Metallo-Supramolecular Coordination Geometry vs. 4-Pyridylalanine

In the synthesis of metal-organic peptide frameworks, the coordination vector of the pyridyl group dictates the macroscopic structure. Peptides incorporating 3-pyridylalanine (3pa) coordinate angularly with AgI to form discrete [Ag4L4]4+ catenanes [1]. In stark contrast, substituting with 4-pyridylalanine (4pa) shifts the coordination vector to a linear geometry, forcing the assembly into extended [Ag21L14]21+ peptide nanotubes [1]. This geometric divergence makes the two isomers strictly non-interchangeable for structural materials.

Evidence DimensionResulting supramolecular architecture
Target Compound Data3-pyridylalanine forms discrete [Ag4L4]4+ catenanes
Comparator Or Baseline4-pyridylalanine forms extended [Ag21L14]21+ nanotubes
Quantified DifferenceTransition from a 4-metal discrete cage to a 21-metal extended tube
ConditionsSelf-assembly with AgI in controlled solvent conditions

Materials scientists must procure the exact 3-Pal isomer when the design objective is a discrete nanoscale cage rather than an extended polymeric nanotube.

Solid-Phase Synthesis of pH-Responsive Injectable Hydrogels

Fmoc-3-Pal-OH is the required precursor for synthesizing ultrashort peptide hydrogelators where controlled, in situ gelation is triggered by physiological pH shifts, a feature unattainable with standard Fmoc-Phe-OH [1].

Development of Renal-Targeted Radiopharmaceuticals

Due to its specific logD (-2.5) and high metabolic stability (>60% intact at 1h), Fmoc-3-Pal-OH is the optimal aromatic substitute for engineering radiolabeled somatostatin antagonists requiring prolonged retention in renal tissues[2].

Engineering Discrete Metallo-Supramolecular Cages

In bioinspired materials science, Fmoc-3-Pal-OH is selected over the 4-Pal isomer to provide the exact angular coordination vector needed to assemble discrete metal-peptide catenanes (e.g., [Ag4L4]4+) rather than extended nanotubes [3].

Synthesis of High-Affinity, Polarity-Enhanced Peptide Antagonists

When medicinal chemists need to increase the aqueous solubility and polarity of a peptide drug without disrupting its fit in hydrophobic receptor pockets, Fmoc-3-Pal-OH serves as a high-affinity replacement for phenylalanine or tyrosine [2].

XLogP3

3.6

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

388.14230712 Da

Monoisotopic Mass

388.14230712 Da

Heavy Atom Count

29

Sequence

X

Dates

Last modified: 08-15-2023

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